DI[1,3,5-Triazine-2,4,6-triamine] oxalate
Description
Historical Trajectories of Triazine-Oxalate Salt Systems in Chemical Science
The history of triazine-based compounds dates back to the 19th century, with significant industrial applications, such as the development of melamine-formaldehyde resins, emerging in the 1930s. rsc.org The 1,3,5-triazine (B166579) ring has since become a fundamental building block in various fields, including agriculture and pharmaceuticals. nih.govnih.gov The development of triazine-based materials has been a continuous area of research, with applications in materials science for creating membranes and other functional materials. rsc.org
The deliberate study of salts and co-crystals involving triazines is a more recent development, rooted in the evolution of supramolecular chemistry. The field of supramolecular chemistry, which focuses on the chemical systems made up of a discrete number of assembled molecular subunits or components, gained significant traction in the latter half of the 20th century. nih.govwordpress.comwordpress.com This conceptual shift moved "beyond the molecule" to explore how non-covalent interactions, such as hydrogen bonding, could be used to design and synthesize complex, ordered structures.
The ability of melamine (B1676169) to act as a robust hydrogen-bond donor and acceptor has made it a prime candidate for the construction of these supramolecular assemblies. nih.gov Its interaction with organic acids, including oxalic acid, has been a subject of interest for creating materials with specific structural and functional properties. Early investigations into melamine's interactions with various substances noted the formation of crystalline salts with different acids. at.ua The specific investigation of triazine-oxalate salt systems is a part of this broader journey into understanding and utilizing molecular recognition and self-assembly principles. nih.gov
Academic Significance of Melamine-Organic Acid Interactions within Contemporary Chemistry
The interaction between melamine and organic acids, particularly oxalic acid, holds considerable academic significance in contemporary chemistry, primarily due to the principles of supramolecular assembly and crystal engineering. The ability of melamine and oxalic acid to form predictable and stable hydrogen-bonded networks is a key area of study. rsc.orgrsc.org These interactions are not merely of theoretical interest; they are foundational to the development of new functional materials.
A significant area of research is the use of melamine-organic acid complexes as precursors for the synthesis of advanced materials. For instance, the thermal condensation of melamine-oxalic acid supramolecular aggregates has been shown to be a facile method for producing porous graphitic carbon nitride (g-C3N4) nanosheets. rsc.orgrsc.org In this process, the oxalic acid not only facilitates the formation of a specific precursor morphology through hydrogen bonding but also acts as a template during the thermal treatment, influencing the porosity and structure of the final material. rsc.orgrsc.org
Detailed Research Findings on DI[1,3,5-Triazine-2,4,6-triamine] Oxalate (B1200264)
The specific compound DI[1,3,5-Triazine-2,4,6-triamine] oxalate, also known as melaminium bis(hydrogen oxalate), has been synthesized and characterized, providing valuable data for understanding its structure and properties.
Synthesis and Crystal Structure
The synthesis of this compound is achieved through the reaction of melamine and oxalic acid in an aqueous solution. Typically, hot aqueous solutions of melamine and oxalic acid are mixed, and upon cooling and standing, colorless crystals of the salt are formed. iucr.org The stoichiometry of the reaction involves one mole of melamine reacting with two moles of oxalic acid, resulting in a diprotonated melaminium cation and two hydrogen oxalate anions. iucr.org
The crystal structure of melaminium bis(hydrogen oxalate) has been determined by single-crystal X-ray diffraction. iucr.org The analysis reveals a monoclinic crystal system with the space group C2/c. iucr.org The structure consists of melaminium dications and hydrogen oxalate anions linked together by a network of hydrogen bonds. iucr.org The hydrogen oxalate anions form linear chains through hydrogen bonding, and these chains are then interconnected by the melaminium dications, creating a layered structure. iucr.org
Below are interactive data tables summarizing the crystallographic data and synthesis details for this compound.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₃H₈N₆²⁺·2C₂HO₄⁻ |
| Molecular Weight | 306.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 20.829 (2) Å |
| b | 8.428 (1) Å |
| c | 6.8415 (8) Å |
| α | 90° |
| β | 108.402 (2)° |
| γ | 90° |
| Volume (V) | 1139.6 (2) ų |
| Z | 4 |
| Calculated Density (Dx) | 1.785 Mg m⁻³ |
| Radiation | Mo Kα |
| Temperature | 295 (2) K |
Data sourced from IUCr Journals. iucr.org
Table 2: Synthesis Details
| Reactant 1 | Reactant 2 | Molar Ratio (Melamine:Oxalic Acid) | Solvent | Method |
|---|---|---|---|---|
| Melamine (C₃H₆N₆) | Oxalic acid dihydrate (C₂H₂O₄·2H₂O) | 1:2 | Water | Mixing of hot aqueous solutions, followed by slow evaporation/cooling |
Data sourced from IUCr Journals. iucr.org
Compound Nomenclature
For clarity, the chemical names of the compounds mentioned in this article are provided in the table below.
Table 3: Compound Names
| Common Name/Abbreviation | IUPAC Name |
|---|---|
| Melamine | 1,3,5-Triazine-2,4,6-triamine |
| Oxalic Acid | Ethanedioic acid |
| This compound | Melaminium bis(hydrogen oxalate) |
| g-C3N4 | Graphitic carbon nitride |
Properties
CAS No. |
70285-36-8 |
|---|---|
Molecular Formula |
C8H14N12O4 |
Molecular Weight |
342.28 g/mol |
IUPAC Name |
oxalic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C3H6N6.C2H2O4/c2*4-1-7-2(5)9-3(6)8-1;3-1(4)2(5)6/h2*(H6,4,5,6,7,8,9);(H,3,4)(H,5,6) |
InChI Key |
MCQLDSBXMCNAFY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of Di 1,3,5 Triazine 2,4,6 Triamine Oxalate
Controlled Crystallization Methodologies for Melamine (B1676169) Oxalate (B1200264) Single Crystals
The growth of high-quality single crystals is paramount for definitive structural characterization and for understanding the physicochemical properties of materials. For melamine-oxalate systems, solution-based methods are predominantly employed.
The slow solvent evaporation method is a widely successful technique for obtaining single crystals of melamine-organic acid adducts. rsc.orgmdpi.com This process involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate gradually, which slowly increases the solute concentration to the point of supersaturation, thereby inducing crystallization. mdpi.comnih.gov
For melaminium bis(hydrogen oxalate) (MOX), single crystals have been successfully grown from an aqueous solution at room temperature using this technique. nih.govrsc.org The general procedure involves preparing a hot aqueous solution of melamine and a hot aqueous solution of oxalic acid dihydrate. researchgate.net These solutions are mixed, stirred to ensure homogeneity, and then left undisturbed for a period, which can range from a week to over 20 days, during which time crystals form as the solvent evaporates. researchgate.netrsc.org To achieve highly purified material, the product may be recrystallized multiple times. rsc.org The quality of the resulting crystals is dependent on maintaining a clean, clear solution free of particulate matter and avoiding mechanical disturbances during the growth period. mdpi.com
The conditions of the solution play a critical role in the nucleation and growth of melamine oxalate crystals. Key parameters that can be manipulated include reactant concentration, pH, and temperature.
Temperature: The synthesis of melaminium bis(hydrogen oxalate) has been reported by mixing hot aqueous solutions of the reactants, implying that an initial higher temperature is used to ensure complete dissolution and to facilitate the reaction. researchgate.net Subsequently, the crystallization may proceed at room temperature over an extended period. rsc.org
Concentration and pH: Studies on melamine crystallization, particularly in aqueous environments, have shown that it is highly dependent on concentration. researchgate.netnih.gov For melamine cyanurate, a related adduct, a minimum concentration of 5 mM was required to initiate crystallization. nih.gov The pH of the solution is also a crucial factor. Melamine crystallization readily occurs in a pH range of 5.0 to 6.5 but is strongly inhibited at a pH of 4.5 or lower. nih.govrsc.org This is linked to the protonation state of melamine in solution; the monoprotonated species (MH+) is the predominant form between pH 2 and 6.
The following table summarizes the influence of various solution conditions on melamine adduct crystallization.
| Parameter | Condition | Observation | Source |
| Method | Slow solvent evaporation from aqueous solution | Growth of single melaminium bis(hydrogen oxalate) crystals. | nih.govrsc.org |
| Temperature | Reactants mixed in hot aqueous solution | Formation of melaminium bis(hydrogen oxalate) crystals after one week. | researchgate.net |
| Concentration | Minimum 5 mM (for melamine cyanurate) | Triggered crystallization. | nih.gov |
| pH | 5.0 - 6.5 | Melamine crystallization occurs. | nih.govrsc.org |
| pH | ≤ 4.5 | Crystallization is strongly inhibited. | nih.govrsc.org |
Solid-State Reaction Pathways and Mechanochemical Synthesis
Solid-state reactions, which occur between solid reactants without a solvent, and mechanochemistry, where mechanical energy (e.g., grinding or milling) induces chemical reactions, are considered green and efficient synthetic alternatives.
While direct mechanochemical synthesis of melamine oxalate is not extensively documented in the reviewed literature, related solid-state pathways have been reported. A common approach involves the thermal treatment of a pre-formed solid melamine-oxalic acid (MO) precursor. This solid MO aggregate, held together by hydrogen bonds, can be synthesized and then transformed through thermal condensation into other materials like porous graphitic carbon nitride nanosheets. rsc.org This use of a solid adduct as a starting material for a subsequent high-temperature reaction is a form of solid-state synthesis. researchgate.net
Although specific examples for melamine oxalate are scarce, mechanochemistry has been successfully used to synthesize other melamine-containing materials, such as metal nitrides, by milling a metal with melamine, which acts as the nitrogen source. researchgate.net The general principles of mechanochemistry, such as creating fresh reactant surfaces and inducing phase transformations through milling, suggest its potential applicability for the direct synthesis of melamine-organic acid adducts.
Derivatization and Related Triazine-Oxalate Systems
The reactivity of melamine and its ability to form hydrogen-bonded networks extend to various protonation states and a range of organic acids, leading to a diverse family of related compounds.
Melaminium bis(hydrogen oxalate), with the formula C₃H₈N₆²⁺·2C₂HO₄⁻, is a well-characterized adduct. researchgate.net It is synthesized by mixing hot aqueous solutions of melamine and oxalic acid dihydrate in a 1:2 molar ratio. researchgate.net In this compound, the melamine molecule is doubly protonated on the triazine ring nitrogens, forming a dication (C₃H₈N₆²⁺). researchgate.netresearchgate.net This protonation is a key feature of melamine's interaction with acids. nih.gov The positive charge is balanced by two hydrogen oxalate anions (HC₂O₄⁻). The resulting colorless crystals have been analyzed using X-ray diffraction, confirming their structure. researchgate.netrsc.org
The crystal structure is monoclinic with the space group C2/c. The hydrogen oxalate anions are linked by hydrogen bonds into linear chains, and these chains are further linked through the melaminium dication, forming a layered structure. researchgate.net
Crystal Data for Melaminium Bis(hydrogen oxalate)
| Parameter | Value | Source |
| Chemical Formula | C₃H₈N₆²⁺·2C₂HO₄⁻ | researchgate.net |
| Molecular Weight | 306.21 | researchgate.net |
| Crystal System | Monoclinic | researchgate.netrsc.org |
| Space Group | C2/c | researchgate.netrsc.org |
| a | 20.829 (2) Å | researchgate.net |
| b | 8.428 (1) Å | researchgate.net |
| c | 6.8415 (8) Å | researchgate.net |
| β | 108.402 (2)° | researchgate.net |
| Volume (V) | 1139.6 (2) ų | researchgate.net |
| Z | 4 | researchgate.net |
| Calculated Density | 1.785 Mg m⁻³ | researchgate.net |
The principles of hydrogen bonding and proton transfer that govern the formation of melamine oxalate also apply to a wide range of other organic acids, allowing for the synthesis of various supramolecular adducts.
Melamine-Benzoate System: A complex of melamine with benzoic acid has been prepared, yielding crystals of the formula [(HMA⁺)(BA⁻)]·2H₂O. In this adduct, a proton is transferred from the benzoic acid molecule to one of the triazine nitrogen atoms of the melamine molecule. The resulting melaminium cations (HMA⁺) form ribbons via N—H···N hydrogen bonds, and the benzoate (B1203000) anions (BA⁻) are hydrogen-bonded to these ribbons.
Other Adducts: A novel nitrogen-rich energetic salt, Melamine-melaminium 2-acetyl benzoate dihydrate, has also been grown by the slow evaporation method, further demonstrating the versatility of these interactions. nih.gov Additionally, while not a simple adduct, melamine-functionalized phthalocyanines have been synthesized that self-assemble with complementary molecules through the same type of triple hydrogen bonding seen in melamine-acid systems.
The table below summarizes some of these related melamine-organic acid adducts.
| Organic Acid | Compound Formula/Description | Key Structural Features | Source |
| Benzoic Acid | [(HMA⁺)(BA⁻)]·2H₂O | Proton transfer from acid to melamine; formation of cationic ribbons. | |
| 2-Acetyl Benzoic Acid | Melamine-melaminium 2-acetyl benzoate dihydrate | Nitrogen-rich energetic salt. | nih.gov |
| Phthalic Acid (derivative) | Melamine-functionalized phthalocyanine (B1677752) assembly | Assembly driven by triple hydrogen bonding. |
Preparation of Modified 1,3,5-Triazine (B166579) Derivatives for Salt Formation
The synthesis of modified 1,3,5-triazine derivatives is a critical step for tuning the physicochemical properties of the final salt compounds. While DI[1,3,5-Triazine-2,4,6-triamine] oxalate is formed from the parent amine, melamine, the modification of the triazine core allows for the creation of a diverse range of derivatives suitable for forming various salts with tailored characteristics. These modifications primarily involve nucleophilic substitution reactions on a triazine precursor, most commonly 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), or direct functionalization of melamine.
The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, which allows for the sequential and controlled introduction of different nucleophiles. nih.govderpharmachemica.com This stepwise substitution is a cornerstone of triazine derivative synthesis. The first substitution typically occurs at low temperatures (around 0-5°C), the second at room temperature, and the third often requires elevated temperatures or reflux conditions. nih.govderpharmachemica.commdpi.com This differential reactivity enables the synthesis of mono-, di-, and tri-substituted triazine derivatives with a high degree of control.
Common synthetic strategies for modifying the 1,3,5-triazine structure include:
Nucleophilic Substitution of Cyanuric Chloride: This is the most prevalent method for creating a wide array of triazine derivatives. nih.govderpharmachemica.com Various nucleophiles, including amines (aliphatic and aromatic), alcohols, and thiols, can be used to replace the chlorine atoms. The choice of nucleophile, base, and solvent, along with strict temperature control, dictates the final substitution pattern. For instance, reacting cyanuric chloride with amines like morpholine (B109124) or piperidine, followed by reactions with other nucleophiles such as amino pyrazine (B50134) or various aryl amines, can yield complex, unsymmetrical triazine structures. nih.govderpharmachemica.com
Direct Functionalization of Melamine: Melamine itself can serve as a scaffold for further modification. google.commdpi.com Methods include reactions with alcohols in the presence of specific catalysts to introduce N-substituted groups. google.com Condensation reactions of melamine with aldehydes (like formaldehyde) or carboxylic acids are also employed to create polymeric networks and other derivatives. mdpi.comrsc.org For example, the reaction of melamine with alkanolamines can produce hydroxy-functional derivatives, although this can sometimes lead to the formation of undesirable isomelamine impurities. google.com
Biguanide-Based Synthesis: An alternative route involves the condensation of biguanide (B1667054) derivatives (like metformin (B114582) or phenylbiguanide) with esters. nih.gov This method allows for the formation of 2,4-diamino-1,3,5-triazines with various substituents at the 6-position, depending on the ester used. nih.gov
Modern Synthetic Techniques: To improve efficiency and sustainability, modern techniques such as microwave-assisted and ultrasound-assisted synthesis have been developed. mdpi.com These methods can significantly shorten reaction times and improve yields compared to conventional heating. mdpi.com For example, microwave-assisted synthesis of triazine derivatives using a phase-transfer catalyst has been shown to reduce reaction times to mere minutes. mdpi.com
The table below summarizes key findings from research on the synthesis of various modified 1,3,5-triazine derivatives.
Table 1. Synthetic Methodologies for Modified 1,3,5-Triazine Derivatives
| Precursor | Reagent(s) | Key Conditions | Product Type | Research Finding |
|---|---|---|---|---|
| Cyanuric Chloride | 4-Hydroxycoumarin, 2-Aminopyrazine, various Aryl Amines | Stepwise, temperature-controlled (0°C to reflux), alkaline medium | Trisubstituted 1,3,5-triazines | Sequential displacement of chlorine atoms allows for the synthesis of complex, multi-functionalized triazines. derpharmachemica.com |
| Cyanuric Chloride | Piperidine, Morpholine, Hydrazine | Stepwise, 0°C to room temperature, sonication at 60°C | Hydrazone derivatives of s-triazine | The first and second chlorine atoms can be selectively replaced at 0°C and room temperature, respectively. nih.gov |
| Melamine | Alcohols | Heating in the presence of a hydrogenation/dehydrogenation catalyst mixture and hydrogen | N-substituted melamine derivatives | Substituents can be directly introduced onto the nitrogen atoms of melamine. google.com |
| Phenylbiguanide Hydrochloride | Various esters (e.g., methyl benzoate, diethyl oxalate) | Condensation reaction, reflux | 4-amino-6-substituted-1,3,5-triazine-2-derivatives | Biguanides serve as effective precursors for synthesizing a range of 1,3,5-triazine derivatives. nih.gov |
| 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | Various nucleophiles | Microwave irradiation (150s) or ultrasound (5 min) | Trisubstituted morpholine-functionalized triazines | Green chemistry approaches like microwave and ultrasound assistance drastically reduce reaction times and can increase yields. mdpi.com |
| Resin-bound Amino Acids | Isocyanates, Chlorocarbonyl isocyanate, Alkyl halides | Solid-phase synthesis, selective alkylation at N-5 position | 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones | Solid-phase synthesis allows for the controlled creation of complex triazine-trione libraries. nih.gov |
These synthetic methodologies provide a versatile toolbox for chemists to design and prepare a vast number of modified 1,3,5-triazine derivatives. The ability to introduce various functional groups allows for the fine-tuning of properties such as basicity, solubility, and intermolecular interactions, which are crucial for the subsequent formation of crystalline salts with specific and desired characteristics.
Comprehensive Structural Elucidation and Spectroscopic Characterization of Di 1,3,5 Triazine 2,4,6 Triamine Oxalate
X-ray Diffraction-Based Structural Analyses
X-ray diffraction (XRD) techniques are fundamental in determining the crystalline structure of materials. Through methods like Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD), detailed information about the atomic arrangement, crystal system, and phase purity of melamine (B1676169) oxalate (B1200264) has been established.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Atomic Arrangement
Single-crystal X-ray diffraction analysis of melaminium bis(hydrogen oxalate), a form of DI[1,3,5-Triazine-2,4,6-triamine] oxalate, reveals a highly ordered, three-dimensional supramolecular network. researchgate.net The compound crystallizes in the monoclinic system with the space group C2/c. researchgate.net The crystal structure is composed of melaminium (C₃H₈N₆²⁺) dications and hydrogen oxalate (HC₂O₄⁻) anions. researchgate.net
The atomic arrangement is characterized by hydrogen oxalate anions linked together by hydrogen bonds to form linear chains. These chains are subsequently interconnected by the melaminium dications, creating a layered structure. researchgate.net This architecture is stabilized by a robust network of hydrogen bonds, a common feature in co-crystals and salts involving melamine, which can act as both a hydrogen-bond donor and acceptor. researchgate.netresearchgate.net The protonation occurs on one of the triazine ring nitrogen atoms, forming the melaminium cation. researchgate.net
Detailed crystallographic data obtained from SCXRD analysis are summarized in the table below.
| Parameter | Value |
| Compound Name | Melaminium bis(hydrogen oxalate) |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 20.075 ± 0.123 Å |
| b | 8.477 ± 0.045 Å |
| c | 6.983 ± 0.015 Å |
| α | 90° |
| β | 102.6 ± 0.33° |
| γ | 90° |
| Volume (V) | 1,159.73 ų |
| Data sourced from a study on melaminium bis(hydrogen oxalate) single crystals. researchgate.net |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Lattice Parameter Refinement
Powder X-ray diffraction is employed to confirm the crystalline phase and purity of the bulk material. The PXRD pattern of melamine oxalate exhibits sharp, intense peaks, which is indicative of a highly crystalline structure. researchgate.net Analysis of the diffraction pattern confirms that the compound crystallizes in a monoclinic phase, consistent with the findings from SCXRD. researchgate.netresearchgate.net
The observed diffraction peaks can be indexed to specific crystallographic planes, allowing for the refinement of lattice parameters from the powder data. These refined parameters show good agreement with those determined by single-crystal analysis. cnr.it
The table below lists the prominent diffraction peaks observed in the PXRD pattern of melamine oxalate.
| 2θ (degrees) | Corresponding Crystal Plane (hkl) |
| 18.0° | (310) |
| 19.2° | (400) |
| 22.3° | (1-10) |
| 23.5° | (22-1) |
| 24.8° | (600) |
| 26.0° | (420) |
| 27.3° | (112) |
| 30.5° | (51-2) |
| Data sourced from a study on melaminium bis(hydrogen oxalate) crystals. researchgate.net |
In Situ and Variable-Temperature X-ray Diffraction for Phase Transition and Thermal Stability
While in-situ and variable-temperature X-ray diffraction studies specifically for this compound are not widely reported, its thermal stability has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.net These studies provide critical insights into the material's behavior upon heating, which would be complemented by variable-temperature XRD to observe any structural phase transitions.
Thermogravimetric analysis of melaminium bis(hydrogen oxalate) shows a complex decomposition process. researchgate.net The thermal degradation kinetics have been studied at various heating rates (10, 15, and 20 °C/min), revealing that the activation energy for decomposition varies with the extent of conversion, indicating a multi-step reaction. researchgate.net DTA analysis helps in identifying the temperatures at which endothermic or exothermic events, such as melting or decomposition, occur. researchgate.net For instance, the thermal decomposition of iron(II) oxalate dihydrate has been shown to proceed through distinct stages, including dehydration and subsequent decomposition to iron oxides, with each step being resolvable by in-situ XRD. mdpi.commdpi.com A similar approach for melamine oxalate would allow for the direct observation of crystalline phase changes, tracking the disappearance of the initial salt's diffraction peaks and the emergence of new peaks corresponding to decomposition products. mdpi.commdpi.com
Advanced Vibrational Spectroscopic Techniques
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups within a molecule. These techniques are highly sensitive to the molecular environment and intermolecular interactions, such as the extensive hydrogen bonding present in melamine oxalate.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification and Intermolecular Interactions
FTIR spectroscopy is a powerful tool for identifying the functional groups and probing the intermolecular interactions within melamine oxalate. The spectrum is a composite of the vibrational modes of the melamine cation and the oxalate anion, with shifts in peak positions indicating the formation of the salt and the presence of strong hydrogen bonds.
The spectrum of pure melamine shows characteristic peaks for N-H stretching, NH₂ bending, and triazine ring vibrations. nih.gov The oxalate anion has distinctive vibrations associated with its carboxylate groups (C=O and C-O stretching) and C-C bond. cuhk.edu.hkresearchgate.net In the melamine oxalate salt, the protonation of the triazine ring and the formation of N-H···O hydrogen bonds between the melaminium cation and the oxalate anion lead to significant changes in the FTIR spectrum compared to the individual components.
Key vibrational bands and their assignments are detailed in the table below.
| Wavenumber (cm⁻¹) | Assignment | Component |
| ~3469, ~3419 | Asymmetric & Symmetric N-H Stretching (in NH₂) | Melamine |
| ~3130 | N-H Stretching (in N-H⁺, hydrogen-bonded) | Melaminium |
| ~1700-1600 | Asymmetric C=O Stretching | Oxalate |
| ~1650 | NH₂ Scissoring/Deformation | Melamine |
| ~1550 | Triazine Ring Stretching | Melamine |
| ~1430 | Triazine Ring 'Semicircle' Stretching | Melamine |
| ~1315 | Symmetric C-O Stretching | Oxalate |
| ~815 | Triazine Ring Bending (Out-of-plane) | Melamine |
| Assignments are based on spectra of melamine and oxalate-containing compounds. nih.govcuhk.edu.hkresearchgate.net |
The broadening and shifting of the N-H and C=O stretching bands provide strong evidence for the extensive hydrogen-bonding network that defines the crystal structure.
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FTIR, as some vibrational modes that are weak or inactive in FTIR can be strong in Raman spectra, and vice versa. This is particularly true for molecules with a center of symmetry, where the rule of mutual exclusion applies.
The Raman spectrum of melamine oxalate is characterized by contributions from both the melaminium cation and the oxalate anion. For the melaminium cation, key Raman bands arise from the triazine ring breathing mode and C-NH₂ stretching vibrations. The oxalate anion has characteristic Raman bands for C-C stretching and O-C-O bending modes. The position of the C-O stretching vibration in oxalates is known to be sensitive to the cation it is paired with.
The table below highlights some of the key Raman active modes expected for melamine oxalate.
| Wavenumber (cm⁻¹) | Assignment | Component |
| ~3000-2800 | C-H Stretching (if applicable) | - |
| ~1470 | Symmetric C-O Stretching | Oxalate |
| ~1330 | Asymmetric C-NH₂ Stretching | Melamine |
| ~880 | C-C Stretching | Oxalate |
| ~860 | O-C-O Bending | Oxalate |
| ~770 | Triazine Ring Breathing | Melamine |
| Assignments are based on spectra of melamine derivatives and various metal oxalates. |
The analysis of both FTIR and Raman spectra provides a comprehensive picture of the vibrational dynamics of this compound, confirming the structural features determined by X-ray diffraction and elucidating the nature of the strong intermolecular forces that govern its crystalline assembly.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of chemical compounds in both solution and solid states. For this compound, NMR provides critical information about the proton and carbon environments within the melamine and oxalate moieties.
Proton NMR (¹H NMR) Spectroscopy for Proton Environments
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the amine groups of the melamine cation and any protons associated with the oxalate anion.
In studies of melamine, a singlet peak for the amine (NH₂) protons is observed around 6.02 ppm when measured in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). acs.org Another study reported this peak at 5.93 ppm in the same solvent. acs.org However, in the presence of D₂O, the melamine amine protons can undergo rapid exchange with the solvent, which may lead to the disappearance of their signal in the ¹H NMR spectrum. researchgate.net
For the oxalate portion, oxalic acid itself does not have carbon-bound protons. The signal for the acidic protons of oxalic acid is highly dependent on the solvent and concentration and may also undergo exchange.
A theoretical ¹H NMR data table for the components of this compound is presented below. It is important to note that the exact chemical shifts in the salt can be influenced by the ionic interaction between the protonated melamine and the oxalate anion.
| Component | Functional Group | Expected Chemical Shift (δ) in ppm | Solvent |
| 1,3,5-Triazine-2,4,6-triamine | -NH₂ | ~5.93 - 6.02 | DMSO-d₆ |
| Oxalic Acid | -COOH | Variable, often broad and exchanging | Various |
This table is based on data for the individual components and serves as a theoretical reference. Actual values for the salt may vary.
Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Frameworks
The ¹³C NMR spectrum provides information on the carbon skeleton of the compound. For this compound, distinct signals are expected for the carbon atoms of the triazine ring and the carboxyl groups of the oxalate.
The ¹³C NMR spectrum of melamine shows a signal for the triazine ring carbons. Experimental data in DMSO-d6 has shown this peak to appear at a chemical shift of approximately 167 ppm. Another study reported signals at 162 and 172 ppm, which were attributed to the triazine part of the molecule. researchgate.net
For the oxalate anion, predicted ¹³C NMR spectra in water suggest a chemical shift for the carboxyl carbons. hmdb.cat3db.ca The chemical environment in the salt form with melamine may cause a shift in this position.
Below is a data table summarizing the expected ¹³C NMR chemical shifts for the components of the title compound.
| Component | Carbon Type | Expected Chemical Shift (δ) in ppm | Solvent/State |
| 1,3,5-Triazine-2,4,6-triamine | Triazine Ring (C=N) | ~162 - 172 | DMSO-d₆ / Solid State |
| Oxalic Acid | Carboxyl (-COOH) | Predicted around 160-170 | Water (predicted) |
This table is based on data for the individual components and serves as a theoretical reference. Actual values for the salt may vary.
Applications in Non-targeted Screening and Quantification Methodologies
NMR spectroscopy has proven to be a valuable tool for the non-targeted screening and quantification of melamine in various matrices, particularly in food safety applications. nih.govresearchgate.net This approach is advantageous because it can detect unexpected contaminants without the need for specific target analysis, a limitation of methods like mass spectrometry or immunoassays. acs.org
Research has demonstrated that ¹H NMR at 400 MHz can effectively distinguish between melamine-contaminated and melamine-free products and provide quantitative data by integrating the characteristic melamine signal. acs.orgnih.gov For more complex matrices, high-resolution magic angle spinning (HRMAS) NMR has been used to detect and quantify melamine with minimal sample preparation. acs.org The precision of NMR for quantification has been found to be sufficient for food analysis, with results comparable to those obtained by liquid chromatography-mass spectrometry (LC-MS/MS). acs.org
Advanced Microscopic and Elemental Composition Analysis
Microscopic techniques coupled with elemental analysis provide detailed insights into the morphology, crystal structure, and elemental distribution of this compound.
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX/EDXA) for Morphology and Elemental Distribution
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of crystalline materials. When combined with Energy-Dispersive X-ray Spectroscopy (EDX or EDXA), it also allows for the determination of the elemental composition of the sample.
Studies on melamine-containing crystals, often in the context of biological samples like kidney stones, have revealed distinct morphological characteristics. These crystals have been described as rough and pale brown. nih.gov In the context of co-crystallization with calcium oxalate, melamine has been shown to act as a nucleation site, influencing the growth and morphology of the resulting crystals. nih.govnih.gov
EDX analysis of melamine-oxalate containing structures would be expected to show peaks corresponding to the constituent elements: Carbon (C), Nitrogen (N), and Oxygen (O). The relative atomic percentages of these elements can be used to confirm the composition of the crystals. For instance, analysis of calcium oxalate crystals shows prominent peaks for C, O, and Ca. nih.gov A similar analysis of this compound would confirm the presence of the triamine and oxalate components through the detection of their elemental signatures.
| Technique | Information Obtained | Expected Findings for this compound |
| SEM | Crystal morphology, size, and surface features. | Visualization of the crystal habit, which can be influenced by the interaction between melamine and oxalate ions. |
| EDX/EDXA | Elemental composition. | Detection of Carbon (C), Nitrogen (N), and Oxygen (O) peaks, confirming the presence of both melamine and oxalate moieties. |
Optical Microscopy and Birefringence Analysis for Crystal Interactions
Optical microscopy, particularly when using polarized light, is a valuable technique for observing the optical properties of crystals, such as birefringence. Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light.
Both melamine and calcium oxalate crystals are known to be highly birefringent. nih.gov The interaction between these two components can lead to changes in the observed birefringence. For example, in studies of melamine and calcium oxalate co-crystals, it was found that the formation of these co-crystals led to a decrease in the birefringence of the calcium oxalate. nih.govnih.gov This change in optical properties provides evidence of the interaction and co-crystallization of the two components. researchgate.net
The analysis of this compound crystals under a polarizing microscope would be expected to show strong birefringence, characteristic of its crystalline nature. Variations in birefringence across a sample could indicate different crystal packing arrangements or the presence of different hydrated forms.
Supramolecular Chemistry and Crystal Engineering of Di 1,3,5 Triazine 2,4,6 Triamine Oxalate Systems
Elucidation of Hydrogen Bonding Networks
In the crystalline state of melamine (B1676169) salts, including the oxalate (B1200264), the primary interactions responsible for the structural framework are N-H···O and O-H···O hydrogen bonds. researchgate.netrsc.org The melamine molecule, with its multiple amino groups, acts as a hydrogen bond donor, while the oxalate ion, with its carboxylate oxygen atoms, serves as an acceptor.
In the case of melaminium bis(hydrogen oxalate), the crystal structure reveals that the hydrogen oxalate anions are linked into linear chains via O-H···O hydrogen bonds. researchgate.net These anionic chains are then interconnected by the melaminium dications through extensive N-H···O hydrogen bonds, creating a layered structure. researchgate.net This intricate network of hydrogen bonds is the primary stabilizing force in the crystal, leading to the formation of a three-dimensional network. researchgate.netnih.govnih.gov Similar interactions are observed in co-crystals of melamine with other carboxylic acids, where N-H···O bonds between the melamine and the acid's carboxyl group are a recurring motif. rsc.orgrsc.org The formation of these robust hydrogen bonds is a key factor in the assembly of these supramolecular structures.
Table 1: Key Hydrogen Bond Interactions in Melamine-Acid Systems
| Interaction Type | Donor Group | Acceptor Group | Role in Crystal Structure | Reference |
|---|---|---|---|---|
| N-H···O | Amino (N-H) on Melamine | Carboxylate (C=O) on Oxalate | Links cations to anion chains | researchgate.net |
| O-H···O | Carboxyl (O-H) on Oxalate | Carboxylate (C=O) on Oxalate | Forms anionic chains | researchgate.net |
| N-H···N | Amino (N-H) on Melamine | Triazine Ring (N) on Melamine | Stabilizes molecular packing | researchgate.netnih.gov |
Furthermore, non-classical interactions such as π–π stacking and C—O···π interactions have been identified in these systems. nih.govnih.gov The π–π interactions occur between the electron-rich triazine rings of adjacent melamine molecules, while C—O···π interactions involve the oxygen atoms of the oxalate and the triazine ring. These weak interactions, though less energetic than classical hydrogen bonds, are vital for the fine-tuning and stabilization of the supramolecular architecture. researchgate.net
The hydrogen bonding patterns in melamine-based systems are highly sensitive to the degree of protonation of the melamine molecule. rsc.org Melamine can exist in neutral, mono-protonated, or di-protonated states, depending on the acidity of the co-former. rsc.org The protonation typically occurs on a nitrogen atom within the triazine ring. researchgate.netresearchgate.net
The state of protonation directly influences the hydrogen bond donor/acceptor capabilities of melamine and, consequently, the architecture of the resulting assembly. For instance, protonation leads to the formation of charged N⁺–H···O⁻ hydrogen bonds between the cationic melamine and the ionized carboxyl group of the acid, which are particularly strong interactions. rsc.org The difference in the pKa values of melamine and the acidic co-former can generally predict whether a proton transfer will occur, leading to the formation of a salt, or if a neutral co-crystal will form. nih.gov The choice of co-former, therefore, allows for the rational design of crystal structures with specific arrangements, such as planar sheets, undulating layers, or complex cross-linked networks. rsc.orgrsc.org
Principles of Self-Assembly and Supramolecular Aggregation
The formation of melamine oxalate crystals is a prime example of molecular self-assembly, where molecules spontaneously organize into well-defined, stable structures through non-covalent interactions.
Melamine is considered a highly versatile molecular building block, or "tecton," in the field of supramolecular chemistry. rsc.orgresearchgate.net Its utility stems from its planar geometry and its ability to act as both a hydrogen bond donor (via its amino groups) and an acceptor (via its ring nitrogen atoms). researchgate.net This multifunctionality allows it to form predictable and robust hydrogen-bonding motifs with a wide variety of complementary molecules. rsc.org The specific arrangement of its donor and acceptor sites makes it an ideal component for creating extended networks, from simple one-dimensional chains to complex three-dimensional frameworks. rsc.orgrsc.org
Table 2: Properties of Melamine as a Supramolecular Tecton
| Property | Description | Significance in Self-Assembly | Reference |
|---|---|---|---|
| Multiple H-Bond Sites | Three amino groups (donors) and three ring nitrogens (acceptors). | Enables formation of extensive, stable hydrogen-bonded networks. | researchgate.net |
| Planar Geometry | The triazine ring is largely planar. | Facilitates ordered packing and π–π stacking interactions. | nih.gov |
| Protonation Ability | Ring nitrogens can be easily protonated. | Allows for tuning of intermolecular interactions and architectural control. | rsc.orgrsc.org |
| Versatility | Forms co-crystals and salts with various co-formers. | Enables the design of a wide range of supramolecular architectures. | rsc.org |
The interaction between melamine and dicarboxylic acids, such as oxalic acid, is a well-established strategy for constructing ordered supramolecular architectures. The complementary nature of the hydrogen bonding sites on the two molecules drives their co-assembly into highly organized structures. rsc.orgresearchgate.net
When melamine and oxalic acid are combined, they form a molecular cooperative assembly, often resulting in well-defined microstructures such as long, uniform strips. rsc.orgrsc.org In the solid state, these assemblies are characterized by layered arrangements where chains of hydrogen-bonded oxalate anions are sandwiched between layers of melaminium cations. researchgate.net This self-assembly process is highly specific, leading to crystalline organic salts with distinct three-dimensional supramolecular structures. researchgate.net The resulting ordered materials have found applications as precursors for synthesizing other functional materials, such as porous graphitic carbon nitride nanosheets. rsc.orgrsc.orgresearchgate.net
Design of Nanostructured Materials via Hydrogen Bonding
The molecular architecture of 1,3,5-triazine-2,4,6-triamine, commonly known as melamine, provides a robust platform for the design of nanostructured materials through predictable hydrogen bonding interactions. nih.govrsc.org The melamine molecule features multiple donor and acceptor sites for hydrogen bonds, making it a versatile building block, or tecton, in supramolecular chemistry. rsc.orgresearchgate.net This capability allows for the self-assembly of melamine with complementary molecules to form highly ordered, extended networks such as tapes, sheets, and three-dimensional frameworks. rsc.org
A significant example of this is the co-crystallization of melamine and cyanuric acid, which self-assemble through extensive hydrogen bonding to form graphite-like co-crystals. nih.gov These layered structures can be exfoliated via ultrasonic treatment to produce ultrathin nanosheets with a thickness of approximately 1.6 nm. nih.gov These nanosheets demonstrate high stability and can function as a new type of catalyst support, showcasing the creation of functional nanomaterials from hydrogen-bonded supramolecular systems. nih.gov The dynamic nature of these nanosheets allows for the formation of adaptive defects or pores during the synthesis of nanoparticles, embedding them within the composite material. nih.gov
Furthermore, the principles of hydrogen bonding have been utilized to construct melamine-core supramolecular discotic liquid crystals. rsc.org By selecting appropriate hydrogen-bonding complementary compounds, it is possible to generate materials with liquid crystalline properties, which could have applications in detection and separation technologies. rsc.org The interaction of melamine is not limited to organic molecules; it can also form well-defined, surface-supported complexes with water, stabilized by cooperative hydrogen-bonding interactions. diva-portal.org On certain surfaces, such as Cu(111), adjacent melamine molecules can work together to stabilize water molecules, with one acting as a hydrogen-bond donor and the other as an acceptor. diva-portal.org This precise control over molecular arrangement at the nanoscale is fundamental to creating materials with tailored properties.
The ability of melamine to enrich ions like calcium and oxalate on its surface through a combination of electrostatic adsorption and hydrogen bonding further illustrates its role in templating nanostructures. acs.org This localized increase in supersaturation can influence the crystallization pathways of inorganic salts. acs.org
Co-crystallization Phenomena and Heterogeneous Nucleation Mechanisms
The compound di[1,3,5-triazine-2,4,6-triamine] oxalate, or melamine oxalate, is a prime example of a system governed by co-crystallization and heterogeneous nucleation. Melamine has been shown to be an active participant in the crystallization of various compounds, most notably calcium salts like calcium oxalate (CaOx) and calcium phosphate (B84403) (CaP). nih.govgwu.eduresearchgate.netnih.gov It acts as an inducer for the formation of CaP, CaOx, and mixed crystal systems in a manner that is dependent on both time and concentration. researchgate.netnih.gov
The underlying mechanism is often one of heterogeneous nucleation, where the surface of a foreign substance—in this case, melamine crystals—provides a template that reduces the energetic barrier for the formation of a new crystalline phase. researchgate.netnih.gov Melamine has been found to stabilize the heterogeneous nucleation of calcium crystals, which can increase their retention time and slow their dissolution rate. researchgate.netnih.gov This phenomenon is not unique to calcium salts; melamine also participates in co-crystallization with active pharmaceutical ingredients, such as nitrofurantoin, to form new solid phases with modified physicochemical properties. nih.gov The formation of these co-crystals is driven by specific intermolecular interactions, primarily strong hydrogen bonds, that stabilize the resulting crystal lattice. researchgate.netresearchgate.net
Studies using artificial urine have confirmed the physiological relevance of melamine-augmented crystal formation, where it can induce, stabilize, and increase the retention of mixed crystals. nih.govnih.gov The compatibility between the crystal systems of melamine (monoclinic) and certain phases of calcium oxalate (monoclinic) makes them particularly favorable for co-crystallization. nih.gov
Melamine Oxalate's Role as a Nucleation Template for Other Crystalline Phases
Melamine and its salts, such as melamine oxalate, can serve as effective nucleation templates, directing the crystallization of other substances. Research has demonstrated that melamine provides nucleation sites for the formation and growth of calcium-based crystals. nih.govresearchgate.netnih.gov Scanning electron microscopy has revealed that melamine can harbor CaOx and CaP crystals by creating a surface that facilitates their attachment and subsequent growth. nih.govnih.gov
This templating effect arises from favorable interactions at the crystal-crystal interface. For instance, the structural and crystallographic similarities between melamine and calcium oxalate monohydrate, both belonging to the monoclinic crystal system, create a good epitaxial match, which lowers the energy barrier for nucleation. nih.gov This suggests that the arrangement of molecules on the surface of a melamine crystal provides a complementary pattern for the docking and ordering of calcium and oxalate ions.
Beyond simple salts, melamine has also been implicated in templating the crystallization of other molecules. Structurally, melamine and its derivatives like cyanurate share a good epitaxial relationship with uric acid, suggesting that under the right conditions of pH and supersaturation, the presence of one can induce the precipitation of the other. cuhk.edu.hk This ability to act as a seed for different crystalline phases highlights the crucial role of melamine oxalate systems in controlling crystallization events in complex multicomponent environments. nih.govresearchgate.netnih.gov
Interfacial Interactions Governing Co-crystal Formation and Stability
The formation and stability of co-crystals involving di[1,3,5-triazine-2,4,6-triamine] are dictated by a network of non-covalent interfacial interactions, with hydrogen bonding playing a dominant role. rsc.org The melamine molecule's array of hydrogen bond donors (the amino groups) and acceptors (the triazine ring nitrogens) allows it to form robust and specific connections with co-former molecules, such as oxalic acid. rsc.orgrsc.org
In melamine-based co-crystals, these interactions create stable supramolecular synthons, which are predictable and recurring patterns of intermolecular interactions. For example, in the co-crystal of melamine with salicylic (B10762653) acid, strong N⁺—H···O⁻ hydrogen bonds form between the protonated melamine cation and the ionized carboxyl group of the salicylate (B1505791) anion, creating stable salt bridges that are fundamental to the crystal architecture. rsc.org The stability of these co-crystals is often enhanced by an extensive network of these interactions, which can include N—H···N, N—H···O, O—H···O, and O—H···N bonds. rsc.org
The stability of melamine co-crystals with calcium salts is also attributed to strong hydrogen bond interactions, which can prevent the dissolution of the mixed crystals. researchgate.netresearchgate.net The surface of melamine can attract and bind ions through both electrostatic forces and hydrogen bonding, creating a stable interface that promotes co-crystallization. acs.org The analysis of these bonding patterns and their energies is crucial for understanding the thermodynamic stability of the resulting co-crystal and for designing new co-crystals with desired properties. nih.govrsc.org
Modulating Crystal Morphology and Growth Rates through Co-crystallization
Co-crystallization with melamine oxalate can significantly modulate the morphology, or external shape, and growth kinetics of other crystalline materials. cuhk.edu.hkacs.org The presence of melamine during the crystallization of calcium oxalate has been shown to alter the resulting crystals' characteristics. For example, one study found that melamine, cyanurate, and their co-crystals increased the nucleation rate of CaOx but decreased its growth rate, which resulted in the formation of smaller CaOx crystals. cuhk.edu.hk
Furthermore, melamine can influence phase stability and transformation. In synthetic urine, melamine was found to stabilize the less stable calcium oxalate trihydrate (COT) and inhibit its transformation into the more thermodynamically stable calcium oxalate monohydrate (COM). acs.org Conversely, in a simple aqueous solution, melamine was observed to accelerate the crystallization rate of COM by lowering the average activation energy. acs.org These findings demonstrate that co-crystallization with melamine oxalate is a powerful tool for controlling the size, shape, and crystalline phase of materials. researchgate.netauajournals.org
Interactive Data Table: Effect of Melamine on Calcium Oxalate Crystallization
This table summarizes research findings on how melamine influences key parameters of calcium oxalate (CaOx) crystallization.
| Parameter | Observation in the Presence of Melamine | Implication | Reference(s) |
| Nucleation Rate | Enhanced | Promotes the initial formation of more crystals | cuhk.edu.hk |
| Growth Rate | Decreased | Leads to the formation of smaller final crystals | cuhk.edu.hk |
| Crystal Morphology | Altered; Birefringence of CaOx decreases | Changes the crystal shape and optical properties | nih.gov, nih.gov |
| Phase Stability | Stabilizes unstable Calcium Oxalate Trihydrate (COT) in synthetic urine | Inhibits conversion to the more stable monohydrate (COM) form | acs.org |
| Activation Energy | Reduced for COM crystallization in aqueous solution | Accelerates the rate of crystallization | acs.org |
| Aggregation | Induces aggregation of mixed crystals | Promotes the formation of larger crystal clusters | researchgate.net |
Theoretical and Computational Investigations on Di 1,3,5 Triazine 2,4,6 Triamine Oxalate
Quantum Chemical Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of molecules, offering insights that complement experimental findings. psu.edunih.gov Studies on melamine (B1676169) and its derivatives have utilized various DFT methods, such as B3LYP, to understand their geometries, vibrational frequencies, and reactivity. psu.eduresearchgate.net Similarly, DFT has been applied to study the vibrational spectra of oxalates and the electronic structure of related metal-oxalate complexes. acs.orgresearchgate.net
Electronic Structure, Charge Distribution, and Reactivity Predictions
The electronic structure of melamine, a key component of the title compound, is characterized by a nearly planar triazine ring with amino groups that can deviate slightly from this plane. psu.edu The nitrogen atoms in the triazine ring and the amino groups possess lone-pair electrons, which play a significant role in the molecule's reactivity and its ability to form hydrogen bonds. psu.eduresearchgate.net DFT calculations have been employed to study the charge distribution within melamine, revealing the sites most susceptible to electrophilic and nucleophilic attack. nih.govnih.gov
Protonation of melamine, which occurs in the formation of the oxalate (B1200264) salt, typically happens at a ring nitrogen atom. researchgate.net This protonation significantly alters the electronic structure and reactivity of the molecule. Computational studies on melamine-formaldehyde resins have shown that the degree of substitution on the amino groups affects the basicity and the site of protonation, which in turn influences the material's properties. researchgate.net
The oxalate anion, the other component of the salt, has a structure that can vary between planar (D2h symmetry) and nonplanar (D2d symmetry), with the electronic structure and vibrational modes being sensitive to this geometry. walisongo.ac.id The distribution of negative charge across the carboxylate groups is central to its ability to form ionic and hydrogen bonds.
Table 1: Predicted Reactive Sites and Charge Characteristics
| Component | Predicted Reactive Site | Type of Reactivity | Charge Characteristics |
| Melamine (1,3,5-Triazine-2,4,6-triamine) | Ring Nitrogen Atoms | Nucleophilic/Protonation Site | Electron-rich due to lone pairs. |
| Melamine (1,3,5-Triazine-2,4,6-triamine) | Amino Groups | Hydrogen Bond Donor | Partial positive charge on hydrogens. |
| Oxalate Anion | Carboxylate Oxygen Atoms | Nucleophilic/Hydrogen Bond Acceptor | High negative charge density. |
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. For melamine, the HOMO is typically associated with the lone pairs of the nitrogen atoms, making it susceptible to electrophilic attack. The LUMO is associated with the π* orbitals of the triazine ring, indicating its potential to accept electrons.
The energy gap between the HOMO and LUMO provides an indication of the chemical stability of the molecule. A larger energy gap suggests higher stability and lower reactivity. In the context of DI[1,3,5-Triazine-2,4,6-triamine] oxalate, the formation of the salt involves the interaction between the HOMO of melamine (as a Lewis base) and the LUMO of a proton (from oxalic acid).
DFT calculations on melamine and its derivatives have been used to determine the HOMO-LUMO gap and predict their reactivity. nih.gov For instance, in a study of melamine adsorption on nanocages, the interaction was analyzed in terms of charge transfer and changes in the HOMO-LUMO gap. nih.gov Similar analyses for the oxalate anion would consider its HOMO, rich in electron density from the carboxylate groups.
Table 2: Frontier Molecular Orbital (FMO) Characteristics of Melamine
| Molecular Orbital | Description | Implication for Reactivity |
| HOMO (Highest Occupied Molecular Orbital) | Primarily located on the nitrogen lone pairs of the triazine ring and amino groups. | Site for electrophilic attack and protonation. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Primarily composed of π* anti-bonding orbitals of the triazine ring. | Site for nucleophilic attack or electron acceptance. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical stability and reactivity. |
Theoretical Vibrational Analysis and Spectroscopic Correlations
Theoretical vibrational analysis using DFT is a powerful method for assigning and interpreting experimental infrared (IR) and Raman spectra. psu.eduacs.org By calculating the vibrational frequencies and modes of a molecule, researchers can correlate them with the peaks observed in experimental spectra. psu.edu
For melamine, detailed theoretical vibrational analyses have been performed, assigning the various stretching and bending modes of the triazine ring and the amino groups. psu.edursc.org These studies have shown good agreement between calculated and experimental frequencies, especially when scaling factors are applied to the theoretical results. psu.edu The vibrational modes of melamine are sensitive to intermolecular interactions, such as hydrogen bonding, which can cause shifts in the observed frequencies. nih.gov Quantum mechanical calculations have highlighted that out-of-plane fundamental transitions in the IR region are particularly sensitive to these interactions. nih.govresearchgate.net
Similarly, theoretical vibrational studies of the oxalate anion have helped to distinguish between its planar and nonplanar forms based on their distinct spectral features. walisongo.ac.id The vibrational spectra of metal oxalates have also been successfully interpreted with the aid of DFT calculations. acs.orgacs.org
For this compound, a theoretical vibrational analysis would be expected to show modes corresponding to both the melaminium cation and the oxalate anion. The N-H stretching vibrations of the protonated amino groups would likely appear at different frequencies compared to neutral melamine, reflecting the change in bonding and the involvement in strong hydrogen bonds with the oxalate anion. nih.gov The C=O and C-O stretching modes of the oxalate anion would also be influenced by the crystal environment.
Table 3: Key Vibrational Modes and Expected Frequency Ranges for Components of this compound
| Component | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Melaminium Cation | N-H Stretching | 3200-3500 |
| Melaminium Cation | Triazine Ring Breathing | ~1490 (sensitive to H-bonding) nih.gov |
| Melaminium Cation | NH₂ Scissoring | 1600-1700 |
| Oxalate Anion | C=O Symmetric Stretching | ~1600-1700 |
| Oxalate Anion | C-C Stretching | ~900 |
Molecular Dynamics (MD) Simulations for Solvation and Dynamic Behavior
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules and their interactions with a solvent over time. researchgate.net For melamine, MD simulations have been used to investigate its aggregation in aqueous solution and the influence of temperature on this process. researchgate.net These simulations have shown that hydrogen bonding between melamine molecules is a key factor in their aggregation. researchgate.net
MD simulations can also be used to study the solvation of ions. For the this compound salt, MD simulations could model how the melaminium cations and oxalate anions are solvated by water molecules. This would provide insights into the hydration shells around the ions and the nature of the ion-water and water-water interactions.
Furthermore, MD simulations are a valuable tool for predicting the structure and properties of materials. rsc.orgresearchgate.net In the context of polymer design, MD has been used to study the conformation and assembly of triazine-based polymers, highlighting the importance of hydrogen bonding and π-π interactions in their self-assembly. arxiv.org
Advanced Intermolecular Interaction Analysis
Hirshfeld Surface Analysis for Quantitative Assessment of Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. rsc.org By mapping properties such as d_norm (which indicates contacts shorter or longer than van der Waals radii), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the surface, a detailed picture of the close contacts between molecules can be obtained. researchgate.net
For this compound, a Hirshfeld surface analysis would be expected to reveal strong hydrogen bonds between the N-H groups of the melaminium cation and the oxygen atoms of the oxalate anion as the dominant interactions. These would appear as distinct red regions on the d_norm surface. Additionally, π-π stacking interactions between the triazine rings of adjacent melaminium cations might also be present, contributing to the stability of the crystal structure. The analysis would provide quantitative data on the percentage contribution of each type of interaction to the total Hirshfeld surface area.
Non-covalent Interaction (NCI) Index Analysis for Weak Interactions
The Non-Covalent Interaction (NCI) index is a powerful computational tool used to visualize and analyze weak, non-covalent interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the three-dimensional structure, stability, and function of chemical compounds.
The NCI analysis is based on the electron density (ρ) and its derivatives. Specifically, it utilizes the reduced density gradient (s), which highlights regions where the electron density deviates from a uniform distribution. By plotting the reduced density gradient against the electron density, multiplied by the sign of the second eigenvalue (λ₂) of the Hessian of the electron density, characteristic spikes appear that signify non-covalent interactions.
The resulting visualization typically uses a color scale to differentiate the nature of the interactions:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weaker, delocalized interactions such as van der Waals forces.
Red surfaces denote repulsive interactions, often found in sterically hindered regions or ring and cage critical points.
While no specific NCI analysis for this compound is available in the reviewed literature, studies on similar heterocyclic compounds have successfully employed this method to understand their structural preferences and intermolecular forces. nih.gov
Computational Design and Prediction of Polymorphic Forms
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Computational Crystal Structure Prediction (CSP) has emerged as a vital tool to predict and understand the polymorphic landscape of a given molecule. allenpress.comgoogle.com
The process of CSP typically involves two main stages:
Generation of plausible crystal structures: A wide range of potential crystal packing arrangements are generated using various search algorithms, considering different space groups and molecular conformations.
Ranking of predicted structures: The generated structures are then ranked based on their calculated lattice energies. This is a computationally intensive step that requires accurate force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). google.com
The relative energies of the predicted polymorphs are a key indicator of their likelihood of being experimentally observed. Structures with very similar low energies are considered potential candidates for polymorphism. allenpress.com For instance, studies on other triazine derivatives have successfully used computational methods to rationalize the existence of different polymorphs and even predict new ones. nih.gov
A computational study on this compound would involve generating a multitude of possible crystal structures and calculating their relative stabilities. This would provide valuable insights into the likelihood of discovering new polymorphic forms of this salt. Such a study would also help in understanding the factors that govern its crystallization behavior. However, at present, no such specific computational prediction of polymorphic forms for this compound has been reported in the scientific literature.
Advanced Materials Science Applications and Mechanistic Research Derived from Di 1,3,5 Triazine 2,4,6 Triamine Oxalate
Precursor Chemistry for Graphitic Carbon Nitride (g-C₃N₄) and Related Photocatalytic Materials
DI[1,3,5-Triazine-2,4,6-triamine] oxalate (B1200264), a salt formed from melamine (B1676169) and oxalic acid, has emerged as a significant precursor in the synthesis of advanced materials, particularly graphitic carbon nitride (g-C₃N₄). This compound offers unique advantages in creating materials with tailored properties for photocatalytic applications. The protonated nature of the melamine molecule within the oxalate salt structure plays a crucial role in the thermal polymerization process, leading to g-C₃N₄ with enhanced characteristics compared to that produced from melamine alone.
Rational Design of Porous Architectures and Nanosheets
The use of DI[1,3,5-Triazine-2,4,6-triamine] oxalate as a precursor allows for the rational design of g-C₃N₄ with porous architectures and nanosheet morphologies. During the thermal polycondensation of this salt, the oxalic acid component decomposes, releasing gases that act as a template, facilitating the formation of pores within the g-C₃N₄ structure. This process results in a material with a significantly larger specific surface area. For instance, g-C₃N₄ samples prepared by sintering protonated melamine have demonstrated larger specific surface areas as the calcination temperature increases. epa.gov
Furthermore, the interaction between melamine and other molecules, such as cyanuric acid in supramolecular complexes, can be exploited to create highly condensed lamellar precursors. Thermal treatment of these precursors leads to the formation of g-C₃N₄ nanosheets with in-plane nanoholes and exceptionally high specific surface areas, reaching approximately 270 m²g⁻¹. nih.gov The synthesis of g-C₃N₄ nanosheets can also be achieved through the co-condensation of melamine with volatile salts like urea and ammonium chloride, which aid in the exfoliation of the bulk material into thinner layers. nih.gov The resulting porous and nanosheet structures provide a greater number of active sites for photocatalytic reactions.
Engineering Enhanced Photocatalytic Hydrogen Evolution Activity
Graphitic carbon nitride derived from this compound exhibits significantly enhanced photocatalytic hydrogen evolution activity. The porous nature and high specific surface area of these materials are key contributing factors to this improved performance. Research has shown that porous g-C₃N₄ prepared from protonated melamine demonstrates superior photocatalytic performance compared to g-C₃N₄ synthesized from non-protonated melamine. epa.govresearchgate.net
By optimizing the preparation parameters, such as calcination temperature and time, and the amount of co-catalyst like platinum, a high hydrogen evolution rate can be achieved. For example, g-C₃N₄ synthesized from protonated melamine at 550°C for 2 hours has reached a hydrogen evolution rate of 417 μmol h⁻¹ g⁻¹. epa.govresearchgate.net The use of a highly condensed lamellar melamine-cyanuric acid supramolecular complex as a precursor has resulted in g-C₃N₄ nanosheets with an apparent quantum efficiency of 20.9% at 420 nm for hydrogen generation. nih.gov Even without noble metal co-catalysts, g-C₃N₄ nanosheets prepared with melamine-urea-ammonium chloride have shown a hydrogen evolution rate of 1853.8 μmol·h⁻¹·g⁻¹, which is 9.4 times higher than that of bulk g-C₃N₄ from melamine alone. nih.gov
Photocatalytic Hydrogen Evolution Rates of g-C₃N₄ from Different Precursors
| Precursor/Method | Hydrogen Evolution Rate (μmol h⁻¹ g⁻¹) | Apparent Quantum Efficiency (%) | Reference |
|---|---|---|---|
| Protonated Melamine | 417 | Not Specified | epa.govresearchgate.net |
| Melamine-Cyanuric Acid Supramolecular Complex | Not Specified | 20.9 at 420 nm | nih.gov |
| Melamine-Urea-NH₄Cl | 1853.8 | Not Specified | nih.gov |
| Coca-Cola-reformed Melamine | 15.1 times higher than bulk g-C₃N₄ | 7.7 at 420 nm | rsc.org |
Modulating Light Absorption and Charge Carrier Separation
The chemical environment provided by this compound during the synthesis of g-C₃N₄ allows for the modulation of its electronic and optical properties, leading to improved light absorption and charge carrier separation. The protonation of melamine in the precursor can lead to a higher degree of condensation in the final g-C₃N₄ product. This increased condensation narrows the bandgap of the material and causes a red shift in its photoluminescence peak, enhancing its ability to absorb visible light. epa.govresearchgate.net
A lower photoluminescence intensity is generally indicative of a lower recombination rate of electron-hole pairs, which is crucial for efficient photocatalysis. mdpi.com The g-C₃N₄ derived from protonated melamine exhibits less recombination of photogenerated carriers. epa.govresearchgate.net The creation of heterostructures, for example by coupling g-C₃N₄ with other materials like 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT), can further enhance charge carrier separation. In such composites, TAPT can act as a hole relay, facilitating the transfer of holes from the g-C₃N₄ and promoting the transfer of electrons to the co-catalyst, thereby boosting hydrogen generation. rsc.org The formation of an intra-Schottky junction within carbon-enriched g-C₃N₄ has also been shown to improve charge carrier generation and separation, leading to enhanced photocatalytic activity. rsc.org
Mechanistic Studies of Crystal Growth Modulation and Inhibition in Heterogeneous Systems
The triazine component of this compound, which is melamine, has been found to significantly influence the crystallization of other compounds, most notably calcium oxalate (CaOx), a primary component of kidney stones. Understanding the mechanisms behind this influence is critical for developing strategies to control or inhibit unwanted crystallization in various systems.
Influence of the Compound on Calcium Oxalate (CaOx) Crystallization Kinetics and Phase Transformation
Research has demonstrated that melamine acts as an inducer of calcium oxalate crystal formation in a time and concentration-dependent manner. nih.govgwu.edu It has been observed to accelerate the formation of CaOx crystals and increase their size over time. nih.gov
Moreover, melamine can influence the phase transformation of calcium oxalate. Calcium oxalate can exist in different hydrated forms, primarily as the metastable tetragonal dihydrate (COD) and the thermodynamically more stable monoclinic monohydrate (COM). nih.govnih.govuu.nlresearchgate.netethz.ch The transformation from COD to COM is a critical step in the formation of hard kidney stones. nih.govresearchgate.net While specific studies on this compound are limited, related research on inhibitors of CaOx crystallization provides insights. For instance, certain molecules can stabilize the COD phase, preventing its conversion to the more problematic COM phase. nih.gov Conversely, a decrease in calcium oxalate concentrations in a closed environment can promote the transition of COD aggregates into hard COM aggregates. nih.govresearchgate.net The presence of melamine has been shown to stabilize calcium crystals, which could have implications for these phase transitions. nih.gov
Effect of Melamine on Calcium Oxalate Crystal Size
| Condition | Observation | Reference |
|---|---|---|
| Saturated CaOx solution without melamine | Gradual increase in crystal size over time. | nih.gov |
| Saturated CaOx solution with 3 mM melamine | Accelerated increase in crystal size. | nih.gov |
| Concentration-dependent addition of melamine (8 mM, 16 mM, 25 mM) | Promoted formation of CaOx crystals. | nih.gov |
Mechanisms of Crystal Nucleation, Growth Acceleration, and Aggregation Promotion by the Compound
Melamine, the triazine component of the title compound, actively promotes the nucleation, growth, and aggregation of calcium oxalate crystals. Morphological and elemental analysis has revealed that melamine can act as a nucleation site for CaOx crystals. nih.govresearchgate.net It is proposed that melamine binds to CaOx crystals, creating a surface that facilitates further crystal growth. nih.gov This co-crystallization of melamine with CaOx has been identified as a key mechanism in the enhanced formation of these crystals. nih.govresearchgate.net
Furthermore, melamine has been shown to promote the aggregation of CaOx crystals. nih.govgwu.edunih.govresearchgate.net The addition of preformed CaOx crystals in the presence of melamine leads to potentiated crystal formation and helps in the growth and aggregation of mixed crystals. nih.govgwu.eduresearchgate.net This suggests that melamine not only initiates the formation of new crystals but also facilitates the clustering of existing ones, leading to larger and more stable crystalline structures. The stabilization of these crystals by melamine can prevent their dissolution, even in the presence of crystal inhibitors. nih.gov This stabilizing effect is a critical factor in understanding how this compound can influence heterogeneous crystallization systems.
Discriminatory Effects on Calcium Phosphate (B84403) (CaP) and Calcium Oxalate (CaOx) Crystallization
The interaction of 1,3,5-triazine-2,4,6-triamine (melamine) with calcium minerals is a subject of significant research, particularly concerning its influence on the crystallization of calcium phosphate (CaP) and calcium oxalate (CaOx), the primary components of most kidney stones. nih.govtaylorfrancis.com Research has demonstrated that melamine exhibits a discriminatory effect on the formation and dissolution of these crystals. researchgate.net It acts as an inducer for the formation of CaP, CaOx, and mixed CaP+CaOx crystals in a manner that is dependent on both time and concentration. nih.gov
Studies have shown that melamine not only promotes the formation of these calcium crystals but also stabilizes them, leading to co-aggregation with melamine itself. nih.gov This interaction has been explored through birefringence analysis, which revealed that CaP becomes increasingly birefringent when it binds to melamine. researchgate.net Conversely, the birefringence of CaOx decreases when it forms co-crystals with melamine. researchgate.net This suggests different binding and structural alteration mechanisms for the two types of calcium salts. The presence of phosphate can result in the initial formation of amorphous calcium phosphate (ACP) clusters, which then promote the aggregation of amorphous calcium oxalate (ACO), inducing the nucleation of calcium oxalate monohydrate (COM). nih.gov
The process of crystal aggregation, a critical step in stone formation, is also enhanced by the presence of melamine. nih.gov This effect is observed in both non-cellular and cellular environments. nih.gov The mechanism is believed to involve co-crystallization between melamine and the calcium salts, which predisposes the environment to stone formation. nih.gov While both CaP and CaOx deposition can be pathological, CaOx deposition is typically always considered abnormal. taylorfrancis.com
Table 1: Effect of Melamine on Calcium Crystal Birefringence
| Crystal Type | Effect of Melamine Binding | Birefringence Change |
|---|---|---|
| Calcium Phosphate (CaP) | Becomes increasingly birefringent | Increase |
This table summarizes the differential effect of melamine on the optical properties of CaP and CaOx crystals as observed through birefringence analysis. researchgate.net
Role as a Precursor in Polymer and Resin Synthesis
This compound, as a salt of melamine and oxalic acid, serves as a versatile precursor in the synthesis of advanced polymers and materials. The melamine component, a derivative of 1,3,5-triazine (B166579), is a well-established building block for various polymers due to its high nitrogen content and ability to form cross-linked structures. mdpi.com The melamine-oxalic acid complex, in particular, has been utilized as a starting material for creating porous graphitic carbon nitride (g-C3N4) nanosheets. researchgate.net
In this synthesis pathway, the melamine-oxalic acid complex acts as a template or supramolecular aggregate. The presence of oxalic acid influences the thermal condensation process of melamine, which inhibits the grain growth of the resulting g-C3N4. researchgate.net This leads to the formation of a porous, nanosheet structure with high visible-light photocatalytic performance. researchgate.net The 1,3,5-triazine ring is a fundamental unit in these materials, and various synthetic protocols have been developed for creating symmetrically and non-symmetrically substituted triazines that can be incorporated into polymers. mdpi.comchim.it
The synthesis of polymers from melamine often involves its reaction with aldehydes, most commonly formaldehyde, to produce melamine-formaldehyde (MF) resins. These are thermosetting polymers known for their durability and stability. While the specific use of the oxalate salt as a direct precursor in MF resins is less documented, the principle of using melamine derivatives is central to the field. The synthesis of substituted 1,3,5-triazines can be achieved through methods like the cyclotrimerization of nitriles or sequential nucleophilic substitution of cyanuric chloride, opening pathways to a wide range of functional polymers. mdpi.comchim.it
Table 2: Applications of Melamine-Oxalic Acid as a Precursor
| Precursor | Resulting Material | Key Feature of Synthesis | Application of Material |
|---|
This table highlights a specific application of the melamine-oxalic acid complex in the synthesis of advanced nanomaterials.
Exploration of Non-Linear Optical (NLO) Properties in Melaminium Organic Salts
Organic salts containing the melaminium cation have been investigated for their potential non-linear optical (NLO) properties. Organic NLO materials are of significant interest because their optical properties can change in a non-linear fashion with the intensity of incident light, enabling applications in technologies like frequency conversion and optical switching. optics.orgtcichemicals.com The NLO response in organic materials often arises from the presence of delocalized π-electrons, which allow for rapid and efficient responsiveness. tcichemicals.com
The crystal structure of melaminium salts is crucial for exhibiting second-order NLO effects, which require a non-centrosymmetric arrangement of molecules in the solid state. The formation of salts with various organic and inorganic acids allows for the engineering of crystal structures with desired symmetries. While research into the broader class of organic salts of aromatic amines has shown promising NLO properties, specific studies on this compound for NLO applications are emerging. nih.gov The noncentrosymmetric nature of certain metal melaminate compounds has been suggested as a motivation for further investigation into their NLO behavior. acs.org Computational studies, often employing density functional theory (DFT), are used to predict NLO properties such as polarizability and hyperpolarizability in novel organic compounds. nih.gov The investigation of melaminium organic salts represents a promising avenue in the search for efficient and versatile NLO materials. optics.orgtcichemicals.com
Table 3: Key Concepts in NLO Properties of Organic Materials
| Property | Description | Relevance to Melaminium Salts |
|---|---|---|
| Non-Linear Optical (NLO) Response | The optical properties of the material change non-linearly with the intensity of incident light. optics.org | Enables potential applications in optical technologies. nih.gov |
| Delocalized π-electrons | Electrons in organic molecules that are not associated with a single atom or covalent bond, contributing to high NLO efficiency. tcichemicals.com | The triazine ring in melamine provides a π-electron system. |
| Non-centrosymmetric Crystal Structure | A crystal lattice that lacks a center of inversion symmetry, a prerequisite for second-order NLO effects. | Crystal engineering through salt formation with oxalic acid can achieve this. acs.org |
This table outlines fundamental concepts relevant to the exploration of NLO properties in organic materials like melaminium salts.
Future Research Directions and Advanced Methodological Development for Di 1,3,5 Triazine 2,4,6 Triamine Oxalate
Novel Analytical Strategies for In Situ and Real-Time Crystallization Monitoring
The study of crystallization processes as they happen provides invaluable insight into kinetics, polymorphism, and defect formation. For DI[1,3,5-Triazine-2,4,6-triamine] oxalate (B1200264), future work will increasingly rely on novel analytical methods that can monitor the formation of co-crystals in real time. nih.gov
Advanced spectroscopic and diffraction techniques are at the forefront of this research. nih.gov In situ monitoring using methods such as Raman spectroscopy and X-ray diffraction (XRD) allows researchers to observe the molecular and structural evolution from dissolved species to a crystalline solid. nih.govnih.gov For instance, Raman spectroscopy can track the specific vibrational modes associated with the hydrogen bonding between melamine (B1676169) and oxalic acid, confirming the formation of the co-crystal versus a simple physical mixture. nih.gov One study successfully used Raman microscopy to determine the composition of melamine-oxalate crystals formed in the presence of other physiological components. allenpress.com
Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are also crucial. nih.gov These techniques, when applied in real-time, can track the thermodynamic changes associated with crystallization and subsequent phase transitions, providing a comprehensive picture of the solid-state landscape. nih.govallenpress.com
Table 1: In Situ Analytical Techniques for Crystallization Monitoring
| Analytical Technique | Information Gained | Relevance to DI[1,3,5-Triazine-2,4,6-triamine] Oxalate |
|---|---|---|
| Raman Spectroscopy | Molecular vibrations, hydrogen bond formation, phase identification. nih.gov | Real-time tracking of co-crystal formation and distinguishing it from precursors. nih.govallenpress.com |
| X-ray Diffraction (XRD) | Crystal structure, unit cell parameters, polymorphism. nih.gov | In situ monitoring of polymorphic transformations and crystal growth dynamics. nih.gov |
| Thermal Analysis (DSC/TGA) | Thermodynamic events (crystallization, melting), thermal stability. nih.gov | Determining the stability of different polymorphic forms and the kinetics of their formation. allenpress.com |
Integration of Microfluidic Platforms for Controlled Crystal Formation and Interaction Studies
Microfluidic platforms, or "lab-on-a-chip" systems, offer unparalleled control over the crystallization environment. By manipulating fluid flow at the microscale, researchers can precisely control factors like supersaturation, mixing rates, and temperature gradients, which are critical for crystal nucleation and growth. rsc.orguu.nl
For this compound, microfluidics opens the door to studying its formation under highly controlled, biomimetic conditions. nih.gov Research has demonstrated the use of 2D and 3D microfluidic devices to investigate how melamine induces the formation and aggregation of crystals, such as calcium oxalate. nih.govresearchgate.netdntb.gov.ua In these systems, reactive solutions of the constituent ions are brought into contact to create a laminar flow, allowing crystallization to occur at the diffusion-controlled interface between the streams. uu.nl This setup is ideal for observing the influence of various co-solutes or impurities on the crystallization of melamine oxalate, mimicking complex physiological or industrial environments. rsc.orgresearchgate.net The ability to visualize crystal growth in real-time with microscopy and integrate spectroscopic analysis makes microfluidics a powerful tool for understanding co-crystallization mechanisms. rsc.orgresearchgate.net
Table 2: Applications of Microfluidics in Crystallization Studies
| Microfluidic Application | Key Advantages | Example Study Finding |
|---|---|---|
| Controlled Nucleation | Precise control over supersaturation and mixing. rsc.org | Melamine was shown to induce calcium oxalate crystal formation in a time and concentration-dependent manner in a 3D microfluidic device. nih.govresearchgate.net |
| Growth Dynamics | Real-time optical monitoring of crystal growth. rsc.org | The growth of crystal aggregates in the presence of melamine can be tracked in both cellular and non-cellular environments. nih.gov |
| Interaction Studies | Ability to introduce and study the effect of inhibitors or promoters. uu.nl | The presence of melamine was found to potentiate the formation and aggregation of pre-formed calcium oxalate crystals. nih.govnih.gov |
Advanced Computational Modeling for Complex Supramolecular Systems
Computational chemistry provides a powerful lens for examining the forces that govern the formation of this compound. Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can predict and analyze the supramolecular architecture of the co-crystal. mdpi.comnih.gov
DFT calculations can be employed to study the hydrogen-bonding networks that are fundamental to the melamine-oxalate structure. mdpi.com By calculating the electron density and bond energies, researchers can determine the strength and geometry of the N-H···O and other noncovalent interactions that stabilize the crystal lattice. mdpi.com This is crucial for understanding why certain crystal forms (polymorphs) are more stable than others.
Molecular dynamics simulations can model the behavior of the melamine and oxalate molecules in solution and during the crystallization process. nih.gov These simulations reveal how individual molecules approach each other, orient themselves, and ultimately integrate into a growing crystal, providing a dynamic view that complements static experimental data. nih.gov Such models are invaluable for predicting how changes in the molecular structure or solvent might affect the final crystalline product.
Designing New Functional Materials via Rational Co-crystallization and Polymorphism Control
The controlled co-crystallization of melamine and oxalic acid is a promising route to novel functional materials. By understanding and controlling the supramolecular assembly, the properties of the resulting material can be tailored for specific applications. rsc.org
A significant application is the use of the this compound complex as a precursor for synthesizing porous graphitic carbon nitride (g-C₃N₄) nanosheets. rsc.orgrsc.orgresearchgate.net The self-assembled, strip-like structure of the melamine-oxalate precursor plays a key role during thermal condensation. rsc.org The oxalic acid component acts as a dynamic gas template, leading to a final g-C₃N₄ material with a high specific surface area and enhanced porosity. rsc.orgresearchgate.net These properties result in significantly improved visible-light photocatalytic performance compared to g-C₃N₄ produced from melamine alone. rsc.orgresearchgate.net
Furthermore, melamine oxalate has been investigated for its role as a flame retardant in polymers like polyamide 6 (PA6). mdpi.com The specific crystalline form and particle morphology can influence its efficacy in this application. The ability to rationally design and select specific polymorphs of melamine oxalate could lead to more effective and efficient flame-retardant systems. The principles of co-crystallization are also widely used to modify the physicochemical properties, such as solubility and stability, of active pharmaceutical ingredients, a strategy that could be explored for related compounds. mdpi.com
Q & A
Q. What are the optimal synthetic routes for DI[1,3,5-Triazine-2,4,6-triamine] oxalate, and how can purity be ensured?
The synthesis typically involves reacting 1,3,5-triazine-2,4,6-triamine (melamine) with oxalic acid under controlled conditions. A reflux setup in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 12–24 hours is recommended . Purification via recrystallization from ethanol/water mixtures improves purity (>98%), confirmed by HPLC or LC-MS . Ensure stoichiometric ratios (1:1 for oxalate coordination) to avoid byproducts like melamine phosphate derivatives .
Q. Which analytical techniques are critical for characterizing the crystal structure and stability of this compound?
- X-ray diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks, particularly between oxalate anions and triazine amine groups .
- Thermogravimetric analysis (TGA): Assesses thermal stability; decomposition temperatures above 250°C indicate robustness for high-temperature applications .
- Solid-state NMR: Confirms protonation states of amine groups and oxalate coordination .
Q. How does this compound behave under varying pH and solvent conditions?
Stability studies show that the compound remains intact in aqueous solutions at pH 4–9, but hydrolyzes in strongly acidic (pH < 2) or alkaline (pH > 11) conditions. In organic solvents (e.g., DMSO, DMF), it exhibits high solubility (up to 50 mg/mL), making it suitable for solution-based syntheses. Monitor via UV-Vis spectroscopy (λmax ~270 nm) to detect degradation .
Advanced Research Questions
Q. What role does this compound play in the synthesis of metal-organic frameworks (MOFs)?
this compound acts as a ligand for lanthanides (e.g., Eu³⁺, Tb³⁺) in MOFs due to its hexadentate coordination capability. For example, combining it with H6TTHA (1,3,5-Triazine-2,4,6-triamine hexaacetic acid) creates porous frameworks with proton conductivity >10⁻³ S/cm at 80°C, relevant for fuel-cell applications. Optimize reaction temperatures (60–80°C) and metal-to-ligand ratios (1:2) to enhance crystallinity .
Q. How can researchers resolve contradictions in toxicity data when relying on melamine analogs?
Melamine phosphate (CAS 41583-09-9) data are often extrapolated for oxalate derivatives, but discrepancies arise due to oxalate’s chelating properties. Conduct comparative toxicity assays:
Q. What methodologies enable the detection of metal-ion interactions with this compound in biological systems?
- UV-Vis titration: Monitor absorbance shifts (e.g., Fe³⁺ binding at 520 nm) with a Job’s plot to determine stoichiometry.
- Electrochemical analysis: Cyclic voltammetry reveals redox-active metal interactions (e.g., Cu²⁺ reduction peaks at −0.2 V vs. Ag/AgCl).
- EPR spectroscopy: Identifies paramagnetic metal complexes (e.g., Mn²⁺) with hyperfine splitting patterns .
Q. How can catalytic activity be enhanced in triazine-based coupling reactions?
Incorporate this compound as a base catalyst in peptide synthesis. Optimize conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
